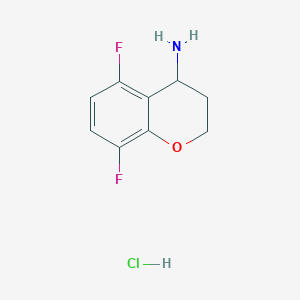
5,8-Difluorochroman-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Difluorochroman-4-amine hydrochloride is a chemical compound with the CAS Number: 1810070-13-3 . It has a molecular weight of 221.63 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid substance . The compound is typically stored in a dry room at normal temperature .Aplicaciones Científicas De Investigación
Lipophilic Hydrogen Bond Donor
5,8-Difluorochroman-4-amine hydrochloride, with its difluoromethyl group, has been examined for its properties as a lipophilic hydrogen bond donor. It's considered a bioisostere for hydroxyl, thiol, or amine groups, making it relevant in drug design. Studies suggest that while it acts as a hydrogen bond donor similar to thiophenol, aniline, and amine groups, it does not mimic the hydroxyl group's bonding capacity. Furthermore, its lipophilicity-enhancing characteristic is under scrutiny, shedding light on its role in drug-likeness properties (Zafrani et al., 2017).
Catalytic Functionalization
The compound has been involved in catalytic processes, specifically in the asymmetric intermolecular addition of non-acidic C–H bonds to imines. This application is crucial in creating highly enantiomerically enriched amine hydrochlorides, a significant step in synthesizing certain pharmaceuticals (Wangweerawong et al., 2014).
PFAS Removal
Amines, including those similar to this compound, are explored for environmental applications such as PFAS (perfluoroalkyl and polyfluoroalkyl substances) removal. The focus here is on the development and application of amine-containing sorbents for PFAS control in water treatment, highlighting its potential in municipal water and wastewater management (Ateia et al., 2019).
Photocatalytic Applications
Research has delved into the photocatalytic properties of related compounds, specifically exploring hydrodefluorination approaches. This technique allows access to partially fluorinated arenes, crucial in materials science, pharmaceuticals, and agrochemical industries. The process utilizes safe and inexpensive amine reductants, signifying its efficiency and potential for broad application (Senaweera et al., 2014).
Synthesis and Material Science
Amines such as this compound play a vital role in the synthesis of polymers and materials. They are integral in creating multifunctional hyperbranched poly(amido amine) nanoparticles, which exhibit properties like biodegradability, autofluorescence, and specific affinity. These nanoparticles have potential applications in bioimaging and drug or gene delivery (Yang et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
5,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO.ClH/c10-5-1-2-6(11)9-8(5)7(12)3-4-13-9;/h1-2,7H,3-4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWBGVNPHSHJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1N)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(Cyclopropylmethyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2465267.png)
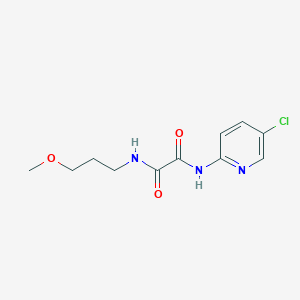
![3-amino-N-phenyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2465273.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2465275.png)
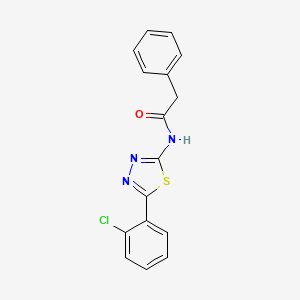
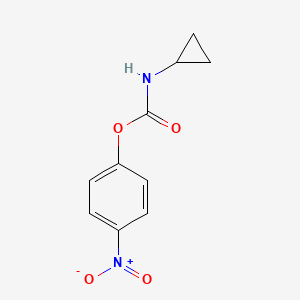

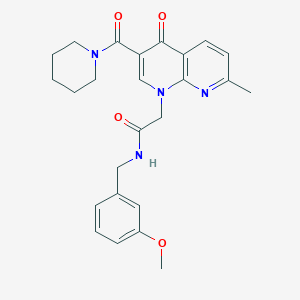
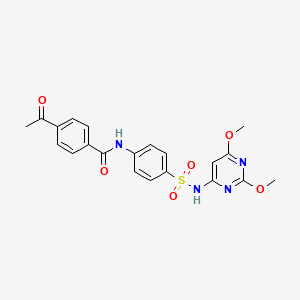
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2465281.png)

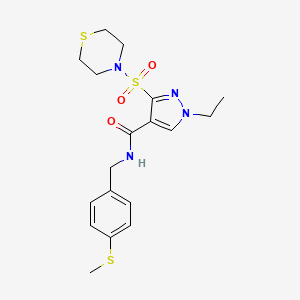
![Methyl 5-methyl-2-[(1-oxoisochromene-3-carbonyl)amino]benzoate](/img/structure/B2465285.png)

